molecular formula C9H10ClN3 B1491519 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole CAS No. 2090639-98-6

7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole

Cat. No. B1491519
CAS RN: 2090639-98-6
M. Wt: 195.65 g/mol
InChI Key: SYEQCLGRNQBOJC-UHFFFAOYSA-N
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Description

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They are known for their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .


Synthesis Analysis

Pyrazoles can be synthesized using various methods. For instance, one method involves the condensation reaction of 5-aminopyrazoles with N-substituted isatin . Another method involves the cyclocondensation reaction in acetonitrile .


Molecular Structure Analysis

The molecular structure of pyrazoles involves a heteroaromatic five-membered ring with two adjacent nitrogen atoms . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .


Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They can undergo various chemical reactions, including condensation and cyclocondensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazoles can vary greatly depending on their substituent groups .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals . The pyrazole moiety has many pharmacological functions, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, and antioxidant properties .

Agrochemistry

In the field of agrochemistry, pyrazoles are used due to their herbicidal properties . They can be used in the development of new agrochemicals to control weeds and other unwanted plants.

Coordination Chemistry

Pyrazoles are used in coordination chemistry, where they can act as ligands to form complexes with various metals . These complexes can have a variety of applications, including catalysis and materials science.

Organometallic Chemistry

In organometallic chemistry, pyrazoles can be used to form organometallic compounds, which are compounds that contain at least one metal-carbon bond . These compounds have applications in a variety of areas, including catalysis, materials science, and medicinal chemistry.

Antimycobacterial Activity

A series of imidazole and triazole diarylpyrazole derivatives were prepared and evaluated for binding affinity with Mycobacterium tuberculosis (Mtb) CYP121A1 and antimycobacterial activity against Mtb H37Rv . This suggests that pyrazole derivatives, including “7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole”, could potentially be used in the treatment of tuberculosis.

Development of Novel Preclinical and Clinical Drugs

The pyrazole scaffold is being used in the development of novel preclinical and clinical drugs . This includes the development of new drugs for a variety of diseases and conditions, including cancer, inflammation, and infectious diseases.

Safety And Hazards

While specific safety and hazard information for “7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole” is not available, it’s important to handle all chemicals with care. Pyrazole derivatives, like all chemicals, should be handled with appropriate safety measures .

Future Directions

The synthesis and study of pyrazole derivatives continue to be an active area of research due to their diverse applications in various fields . Researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name

7-(chloromethyl)-6-cyclopropyl-5H-imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c10-5-7-8(6-1-2-6)12-13-4-3-11-9(7)13/h3-4,6,12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEQCLGRNQBOJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C3=NC=CN3N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole
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7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole
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7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole
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7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 5
Reactant of Route 5
7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 6
7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole

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